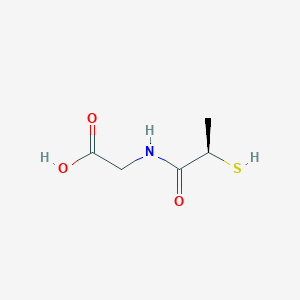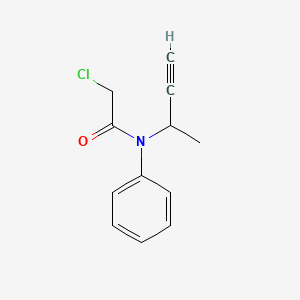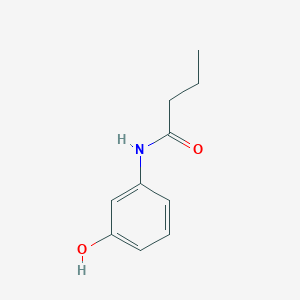![molecular formula C4H9NO5 B1615729 Bis[(2-hydroxyethyl)ammonium] oxalate CAS No. 2799-19-1](/img/structure/B1615729.png)
Bis[(2-hydroxyethyl)ammonium] oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Bis[(2-hydroxyethyl)ammonium] oxalate is widely used as a reagent in the synthesis of a variety of compounds, such as polymers, dyes, and pharmaceuticals. It is also used as a catalyst in the synthesis of organic molecules, and it has been used in the synthesis of a variety of drugs and other compounds.Molecular Structure Analysis
The molecular structure of this compound is formed by N-(2-hydroxyethyl)ammonium cations, oxalate anions, and water molecules held together by means of N–H⋯O, C–H⋯O, O–H⋯OW, and OW–H⋯OW (O) hydrogen bonds to form a three-dimensional network .Physical And Chemical Properties Analysis
This compound is liquid at room temperature, it has a very high kinematic viscosity, which drops when the temperature increases . It can be dissolved in water up to 3 wt% .Scientific Research Applications
Catalysis and Green Chemistry
Bis[(2-hydroxyethyl)ammonium] oxalate has been explored in the realm of catalysis and green chemistry, emphasizing its role in promoting environmentally friendly reactions. For example, Mendes et al. (2015) developed a green and efficient procedure for the synthesis of bis(indolyl)methanes using ammonium niobium oxalate as a catalyst, highlighting the potential of related compounds in catalysis and sustainable chemistry practices. This study demonstrates the compound's utility in facilitating reactions with good to excellent yields under mild conditions, leveraging water or glycerol as solvents and showcasing its applicability in green chemistry (Mendes et al., 2015).
Material Science and Electrochemistry
In material science and electrochemistry, this compound derivatives have been investigated for their potential in enhancing the performance of energy storage devices. A study conducted by Nguyen et al. (2019) focused on bis(oxalate)borate-containing electrolytes for high-voltage electric double-layer capacitors, comparing various cations with the bis(oxalate)borate (BOB) anion. This research underscores the compound's significance in developing electrolytes that offer improved high-voltage performance at elevated temperatures, marking a significant advancement in the field of electrochemical energy storage (Nguyen et al., 2019).
Environmental Science
Another critical area of application is environmental science, where derivatives of this compound contribute to pollution mitigation strategies. Zhou et al. (2004) explored the photooxidation of bisphenol A in water in the presence of ferric and oxalate ions, demonstrating the compound's relevance in environmental remediation. Through this research, the compound's potential in enhancing the degradation of pollutants under specific conditions was highlighted, offering insights into novel approaches for water treatment and pollution control (Zhou et al., 2004).
Renewable Energy
In the domain of renewable energy, this compound derivatives have been applied in dye-sensitized solar cells (DSCs), demonstrating their efficacy in improving the photovoltaic performance of these devices. Wang et al. (2013) developed bis(oxalate)borate ionic liquids as components of the electrolyte system for DSCs, resulting in significant enhancements in the cells' efficiency. This application underscores the potential of this compound and its derivatives in the development of high-performance renewable energy technologies, particularly in optimizing the efficiency of solar cells (Wang et al., 2013).
Safety and Hazards
Future Directions
Bis[(2-hydroxyethyl)ammonium] oxalate has been widely studied in recent years due to its unique properties, which make it useful for a variety of applications. It has excellent lubricity when used as a neat lubricant and could be successfully applied as a lubricity-enhancing additive in water . This suggests potential future directions in the field of environmentally friendly lubricants .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis[(2-hydroxyethyl)ammonium] oxalate involves the reaction between oxalic acid and 2-aminoethanol in the presence of a suitable solvent.", "Starting Materials": [ "Oxalic acid", "2-aminoethanol" ], "Reaction": [ "Dissolve oxalic acid in a suitable solvent, such as water or ethanol.", "Add 2-aminoethanol to the solution and stir until the mixture is homogeneous.", "Heat the mixture to reflux for several hours, until the reaction is complete.", "Cool the mixture and filter the resulting solid.", "Wash the solid with a suitable solvent, such as ethanol, to remove any impurities.", "Dry the solid under vacuum to obtain Bis[(2-hydroxyethyl)ammonium] oxalate as a white crystalline powder." ] } | |
CAS No. |
2799-19-1 |
Molecular Formula |
C4H9NO5 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2-aminoethanol;oxalic acid |
InChI |
InChI=1S/C2H7NO.C2H2O4/c3-1-2-4;3-1(4)2(5)6/h4H,1-3H2;(H,3,4)(H,5,6) |
InChI Key |
ZJPQDKXTCFZBHS-UHFFFAOYSA-N |
SMILES |
C(CO)N.C(CO)N.C(=O)(C(=O)O)O |
Canonical SMILES |
C(CO)N.C(=O)(C(=O)O)O |
| 2799-19-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


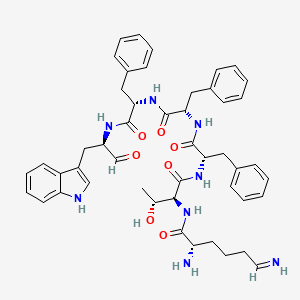
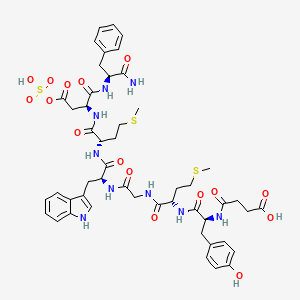
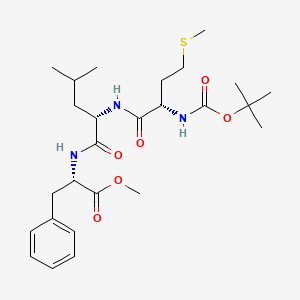
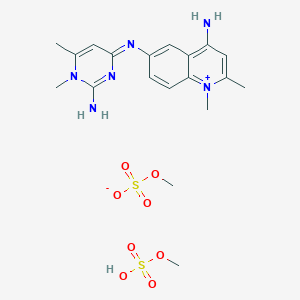

![1H-Benz[g]indole-2,3-dione](/img/structure/B1615657.png)
